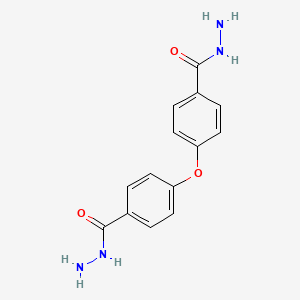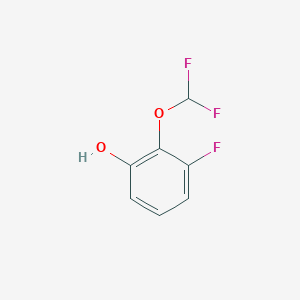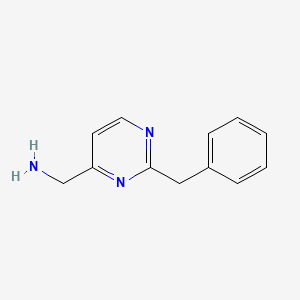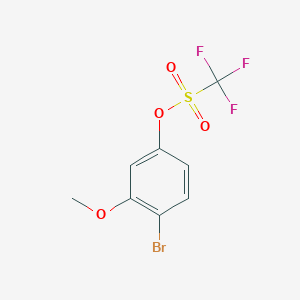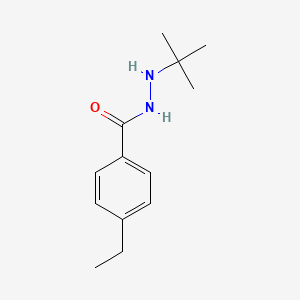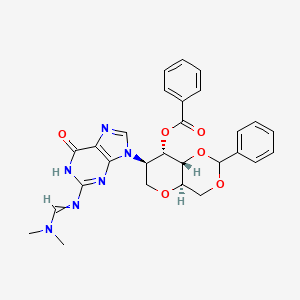![molecular formula C29H33N3O6S2 B13440318 3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, and is further functionalized with dimethylamino groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing/reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one has numerous applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: The compound serves as a marker for biological imaging, enabling the visualization of cellular structures and processes.
Medicine: It is explored for its potential in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: The compound is utilized in the manufacturing of high-performance materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of 3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound’s fluorescent properties allow it to bind to cellular components, facilitating their visualization under a microscope. The dimethylamino groups enhance its solubility and reactivity, making it suitable for various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another widely used fluorescent dye with similar applications in biological imaging.
Rhodamine B: Known for its strong fluorescence and use in microscopy and flow cytometry.
Tetramethylrhodamine: A derivative of rhodamine with enhanced photostability and brightness.
Uniqueness
3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one stands out due to its unique spiro structure, which imparts distinct photophysical properties. Its combination of high fluorescence quantum yield, stability, and versatility in chemical modifications makes it a valuable tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C29H33N3O6S2 |
|---|---|
Molekulargewicht |
583.7 g/mol |
IUPAC-Name |
3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide |
InChI |
InChI=1S/C24H22N2O3.C5H11NO3S2/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-5(7)6-3-4-10-11(2,8)9/h5-14H,1-4H3;3-4H2,1-2H3,(H,6,7) |
InChI-Schlüssel |
XRWWYYMLHIPCSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCSS(=O)(=O)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


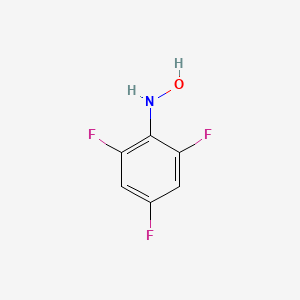
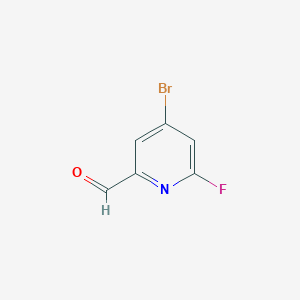
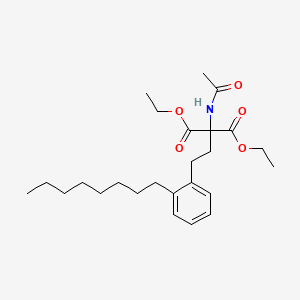
![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)
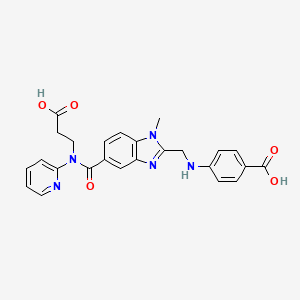

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
